molecular formula C16H19NO5 B076410 Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate CAS No. 13992-75-1

Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate

Cat. No. B076410
CAS RN: 13992-75-1
M. Wt: 305.32 g/mol
InChI Key: RQXLSXSKRKTNTK-UHFFFAOYSA-N
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Description

Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate, also known as DOPDC, is a chemical compound commonly used in scientific research. It belongs to the class of pyrrolidine dicarboxylates and has a molecular weight of 315.34 g/mol. DOPDC has gained significant attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.

Mechanism Of Action

The mechanism of action of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been shown to inhibit the activity of DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This results in increased insulin secretion and improved glucose tolerance.

Biochemical And Physiological Effects

Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit the growth of bacteria and fungi. In vivo studies have shown that Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate can improve glucose tolerance and reduce blood glucose levels in animal models of type 2 diabetes.

Advantages And Limitations For Lab Experiments

Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers must take these factors into consideration when designing experiments involving Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate.

Future Directions

There are several potential future directions for research involving Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate. One direction is the development of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate-based drugs for the treatment of various diseases, including cancer, viral infections, and type 2 diabetes. Another direction is the investigation of the mechanism of action of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate and its interactions with specific enzymes or proteins. Additionally, further studies are needed to determine the optimal dosage and administration of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate for its potential therapeutic applications.
In conclusion, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate involves the reaction of diethyl malonate and phenylacetonitrile with ethyl chloroformate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate. The purity of the synthesized compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has also been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes.

properties

CAS RN

13992-75-1

Product Name

Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate

InChI

InChI=1S/C16H19NO5/c1-3-21-14(19)16(15(20)22-4-2)12(10-13(18)17-16)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,17,18)

InChI Key

RQXLSXSKRKTNTK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OCC

Other CAS RN

13992-75-1
1414-01-3

synonyms

4-phenyl-5,5-dicarbethoxy-2-pyrrolidinone
PDCP

Origin of Product

United States

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